Patent

US05043442

Procedure details

380 ml (373 grams, 4.97 moles) of 3-amino-1-propanol and 450 ml of tetrahydrofuran ("THF") were added to a 5-L flask fitted with a mechanical stirrer, teflon clad thermol-couple and an addition funnel. Then with rapid stirring, 749 grams (4.59 moles) of the 2,6-dimethylphenylisothiocyanate were added dropwise over a 2 hour period. The temperature was kept below 45° C. by controlling the rate of addition and by the use of a cooling bath. The cooling bath was removed, and replaced with a heating mantle. The temperature was raised to 50° C. followed by the addition of 435 ml. concentrated hydrochloric acid. The addition funnel was removed and a distillation head was placed on the flask. Heating was continued with the distillation of THF and water until the internal temperature had reached 95° C., which took about 2 hours. The reaction mixture was then diluted with 2 liters of water and the stirred solution was allowed to cool to room temperature. The aqueous solution was filtered through a 0.2 microfilter. The reaction mixture was made basic by the careful addition of 10% sodium hydroxide. The addition was continued until the pH of the solution was greater than or equal to 12. A solid was collected by filtration, washed with water and partially dryed in the funnel. The solid was then transferred into a flask fitted with a mechanical stirrer and 1 liter of acetone was added. The slurry was stirred for 1 hour using an ice bath to chill the mixture. The product was isolated by filtration, and air dryed to give 750 grams of crude xylazine. The product had a purity of 99% by GC analysis and gave a IR spectrum that was virtually identical to that of a standard sample of xylazine. The 80 MHz 1HNMR spectrum (CDCl3) produced the following results: delta 7.15 (bs, 3, ArH), 4.5 (t, 2, CH2), 3.15 (t, 2, CH2), 2.9-2.0 (m, 8, CH2 and CH3) was in complete agreement with a spectrum of a standard xylazine sample. Furthermore, the mixed melting point of the xylazine sample and a standard showed no depression.

[Compound]

Name

teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

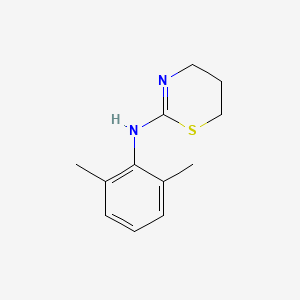

[NH2:1][CH2:2][CH2:3][CH2:4]O.[CH3:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[N:14]=[C:15]=[S:16]>O1CCCC1>[CH3:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([CH3:6])[C:8]=1[NH:14][C:15]1[S:16][CH2:4][CH2:3][CH2:2][N:1]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

380 mL

|

|

Type

|

reactant

|

|

Smiles

|

NCCCO

|

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

[Compound]

|

Name

|

teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

749 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=CC=C1)C)N=C=S

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The slurry was stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below 45° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the rate of addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of 435 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The addition funnel was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was continued with the distillation of THF and water until the internal temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had reached 95° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was then diluted with 2 liters of water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The aqueous solution was filtered through a 0.2 microfilter

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was made basic by the careful addition of 10% sodium hydroxide

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

A solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was then transferred into a flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1 liter of acetone was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to chill the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was isolated by filtration, and air

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=CC=C(C1NC2=NCCCS2)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 750 g | |

| YIELD: CALCULATEDPERCENTYIELD | 74.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05043442

Procedure details

380 ml (373 grams, 4.97 moles) of 3-amino-1-propanol and 450 ml of tetrahydrofuran ("THF") were added to a 5-L flask fitted with a mechanical stirrer, teflon clad thermol-couple and an addition funnel. Then with rapid stirring, 749 grams (4.59 moles) of the 2,6-dimethylphenylisothiocyanate were added dropwise over a 2 hour period. The temperature was kept below 45° C. by controlling the rate of addition and by the use of a cooling bath. The cooling bath was removed, and replaced with a heating mantle. The temperature was raised to 50° C. followed by the addition of 435 ml. concentrated hydrochloric acid. The addition funnel was removed and a distillation head was placed on the flask. Heating was continued with the distillation of THF and water until the internal temperature had reached 95° C., which took about 2 hours. The reaction mixture was then diluted with 2 liters of water and the stirred solution was allowed to cool to room temperature. The aqueous solution was filtered through a 0.2 microfilter. The reaction mixture was made basic by the careful addition of 10% sodium hydroxide. The addition was continued until the pH of the solution was greater than or equal to 12. A solid was collected by filtration, washed with water and partially dryed in the funnel. The solid was then transferred into a flask fitted with a mechanical stirrer and 1 liter of acetone was added. The slurry was stirred for 1 hour using an ice bath to chill the mixture. The product was isolated by filtration, and air dryed to give 750 grams of crude xylazine. The product had a purity of 99% by GC analysis and gave a IR spectrum that was virtually identical to that of a standard sample of xylazine. The 80 MHz 1HNMR spectrum (CDCl3) produced the following results: delta 7.15 (bs, 3, ArH), 4.5 (t, 2, CH2), 3.15 (t, 2, CH2), 2.9-2.0 (m, 8, CH2 and CH3) was in complete agreement with a spectrum of a standard xylazine sample. Furthermore, the mixed melting point of the xylazine sample and a standard showed no depression.

[Compound]

Name

teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH2:2][CH2:3][CH2:4]O.[CH3:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[N:14]=[C:15]=[S:16]>O1CCCC1>[CH3:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([CH3:6])[C:8]=1[NH:14][C:15]1[S:16][CH2:4][CH2:3][CH2:2][N:1]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

380 mL

|

|

Type

|

reactant

|

|

Smiles

|

NCCCO

|

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

[Compound]

|

Name

|

teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

749 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=CC=C1)C)N=C=S

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The slurry was stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below 45° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the rate of addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of 435 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The addition funnel was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was continued with the distillation of THF and water until the internal temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had reached 95° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was then diluted with 2 liters of water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The aqueous solution was filtered through a 0.2 microfilter

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was made basic by the careful addition of 10% sodium hydroxide

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

A solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was then transferred into a flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1 liter of acetone was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to chill the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was isolated by filtration, and air

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=CC=C(C1NC2=NCCCS2)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 750 g | |

| YIELD: CALCULATEDPERCENTYIELD | 74.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |